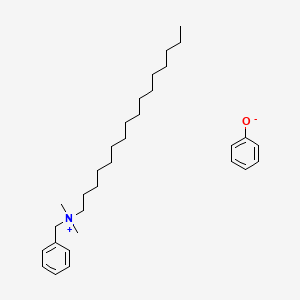

Benzyl(hexadecyl)dimethylammonium phenoxide

CAS No.: 94159-23-6

Cat. No.: VC17017494

Molecular Formula: C31H51NO

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94159-23-6 |

|---|---|

| Molecular Formula | C31H51NO |

| Molecular Weight | 453.7 g/mol |

| IUPAC Name | benzyl-hexadecyl-dimethylazanium;phenoxide |

| Standard InChI | InChI=1S/C25H46N.C6H6O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;7-6-4-2-1-3-5-6/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-5,7H/q+1;/p-1 |

| Standard InChI Key | KULWUUZTWCQHHM-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)[O-] |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Benzyl(hexadecyl)dimethylammonium phenoxide consists of a positively charged benzylhexadecyldimethylammonium cation paired with a phenoxide anion. Its molecular formula is C25H46N·C6H5O, with a molar mass of 527.83 g/mol . The cation features:

-

A hexadecyl chain (C16H33) providing hydrophobic character

-

A benzyl group (C6H5CH2) attached to the quaternary nitrogen

-

Two methyl groups completing the ammonium center

The phenoxide anion (C6H5O−) contributes enhanced solubility in polar media compared to halide counterions.

Table 1: Key Structural Identifiers

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, phenoxide | |

| SMILES | N+(CCCCCCCCCCCCCCCC)(C)C.[O-]c1ccccc1 | |

| InChI Key | KULWUUZTWCQHHM-UHFFFAOYSA-M | |

| ECHA Registration No. | 303-200-9 |

Synthesis and Industrial Production Pathways

Quaternary Ammonization Process

The compound is synthesized through a two-step process:

-

Alkylation of dimethylhexadecylamine with benzyl chloride to form benzylhexadecyldimethylammonium chloride .

-

Ion exchange using sodium phenoxide to replace chloride with phenoxide .

Critical parameters include:

-

Reaction temperature: 60–80°C to prevent thermal degradation

-

Solvent selection: Polar aprotic solvents like acetonitrile enhance ion exchange efficiency

-

Purification: Repeated recrystallization from ethanol/water mixtures

Physicochemical Properties and Interfacial Behavior

Micellization Characteristics

In aqueous solutions, the compound forms cationic micelles with a critical micelle concentration (CMC) dependent on:

-

Alkyl chain length: The C16 chain lowers CMC compared to shorter homologs (e.g., C12 counterparts show 2× higher CMC)

-

Counterion polarizability: Phenoxide’s delocalized charge reduces electrostatic repulsion between headgroups vs. chloride

Table 2: Comparative Micellar Properties in Aqueous Media

| Surfactant | CMC (mM) | Aggregation Number | Micropolarity (ET30) | Source |

|---|---|---|---|---|

| Benzyl-C16-dimethylammonium phenoxide | 0.18 | 62 | 53.2 kcal/mol | |

| Cetyltrimethylammonium bromide | 0.92 | 78 | 55.1 kcal/mol |

Solvatochromic Probe Studies

The compound’s micelles alter local polarity for solvatochromic dyes:

-

RB dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate) exhibits λmax at 625 nm in micellar solutions, indicating a lower micropolarity (ET = 49.3 kcal/mol) compared to bulk water (ET = 63.1 kcal/mol) .

-

QB probe (1-methyl-8-oxyquinolinium betaine) shows micelle-induced blue shifts corresponding to interfacial water concentrations of 12–18 M .

Applications in Reversed Micellar Systems

Organic Solvent Nanoreactors

In n-heptane/benzene blends (XHp = 0.00–0.38), the surfactant forms stable reversed micelles capable of entrapping water (W0 = [H2O]/[surfactant] up to 25) . Key findings:

-

Droplet size control: Hydrodynamic diameters increase from 8.2 nm (XHp=0) to 14.7 nm (XHp=0.38) at W0=15

-

Solvent composition effects: Higher n-heptane content promotes interdroplet attractions, increasing aggregation numbers by 35%

-

Interfacial hydration: Phenoxide enhances water penetration into the micellar interface, raising micropolarity by 18% vs. chloride analogs

Future Research Directions

Advanced Material Synthesis

Potential applications under investigation:

-

Stimuli-responsive drug carriers: pH-dependent micelle dissociation via phenoxide protonation

-

Polymer-surfactant complexes: Co-assembly with polyelectrolytes for membrane technologies

-

Catalytic templates: Enantioselective synthesis in chiral micellar environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume